

Physical and chemical properties of (R)-THIQ-methanol

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Compound of Interest

Compound Name: (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

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(R)-THIQ-Methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, commonly referred to as (R)-THIQ-methanol, is a chiral organic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activities.^{[1][2][3][4]} This has rendered the THIQ nucleus a "privileged scaffold" in medicinal chemistry, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological relevance of (R)-THIQ-methanol.

Physicochemical Properties

Precise experimental data for the enantiomerically pure (R)-THIQ-methanol is limited. However, data for the racemic mixture and related compounds, coupled with in silico predictions, provide a comprehensive profile.

Table 1: Physical and Chemical Properties of THIQ-Methanol Derivatives

Property	Value	Source/Method
Molecular Formula	$C_{10}H_{13}NO$	PubChem CID: 3752277
Molar Mass	163.22 g/mol	PubChem CID: 3752277
Appearance	Colorless to light yellow solid	ChemBK
Melting Point	60-65 °C (for 3(R)-isomer)	ChemBK[5]
Boiling Point	307.9 °C at 760 mmHg (racemate)	LookChem[5]
Density	1.081 g/cm ³ (racemate)	LookChem[5]
Flash Point	147 °C (racemate)	LookChem[5]
Water Solubility	Slightly soluble	LookChem[5]
Solubility in Organic Solvents	Soluble in dichloromethane, alcohols, and ethers.	LookChem[5], ChemBK[5]
pKa	14.57 ± 0.10 (Predicted)	LookChem[5]
Optical Rotation	Dextrorotatory	ChemBK[5]

Spectroscopic Data

Detailed experimental spectra for (R)-THIQ-methanol are not readily available in the public domain. The following represents predicted and characteristic spectral features based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-THIQ-methanol is expected to show distinct signals for the aromatic, methylene, and methine protons. The chemical shifts can be influenced by the solvent used. In deuterated methanol (CD_3OD), the hydroxyl proton may exchange with the solvent.

- Aromatic Protons: Multiple signals between 7.0-7.5 ppm.
- CH-OH Proton: A multiplet around 4.5-5.0 ppm.

- CH₂-N Protons: Diastereotopic protons appearing as complex multiplets.
- CH₂-Ar Protons: Diastereotopic protons appearing as complex multiplets.
- CH₂-OH Protons: Diastereotopic protons appearing as doublets of doublets.
- NH Proton: A broad singlet, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the ten carbon atoms in the molecule.

- Aromatic Carbons: Multiple signals in the 125-140 ppm region.
- CH-OH Carbon: A signal around 60-70 ppm.
- CH₂-N and CH₂-Ar Carbons: Signals in the 30-50 ppm range.
- CH₂-OH Carbon: A signal around 65 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 u) leading to a fragment at m/z 132, and other characteristic fissions of the tetrahydroisoquinoline ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[7]
- N-H Stretch: A moderate band around 3300-3500 cm⁻¹.
- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
- C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

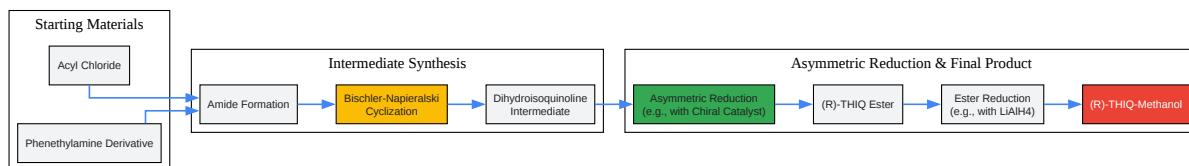
- C=C Aromatic Stretch: Bands in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band in the 1000-1200 cm^{-1} region.[7]

Synthesis

The enantioselective synthesis of (R)-THIQ-methanol can be approached through several asymmetric strategies that are well-established for the broader class of chiral tetrahydroisoquinolines. A common and effective method involves the asymmetric reduction of a corresponding imine precursor.

General Asymmetric Synthesis Workflow

A generalized workflow for the synthesis of (R)-THIQ-methanol is outlined below. This typically involves the formation of a dihydroisoquinoline intermediate, followed by an enantioselective reduction.



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Caption: Generalized workflow for the asymmetric synthesis of (R)-THIQ-methanol.

Experimental Protocol: Asymmetric Reduction via Chiral Catalyst

This protocol is a representative example based on established methods for the synthesis of chiral THIQs.[8]

- Amide Formation: A suitable phenethylamine derivative is reacted with an acyl chloride (e.g., one containing an ester group) in the presence of a base to form the corresponding N-acyl-phenethylamine.
- Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as phosphorus pentoxide (P_2O_5) or phosphoryl chloride ($POCl_3$) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.
- Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) under a hydrogen atmosphere. This step introduces the chirality at the C1 position, yielding the (R)-tetrahydroisoquinoline ester with high enantiomeric excess.
- Ester Reduction: The resulting ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride ($LiAlH_4$) in an anhydrous etheral solvent.
- Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield pure (R)-THIQ-methanol.

Biological Activity and Drug Development Potential

While specific biological data for (R)-THIQ-methanol is scarce, the tetrahydroisoquinoline core is a well-established pharmacophore with a broad range of biological activities, including but not limited to, antitumor, antimicrobial, and neuroprotective effects.^{[1][3]} The specific stereochemistry at the C1 position is often crucial for biological activity.

Potential Biological Targets

Based on the activities of structurally related THIQ derivatives, potential biological targets for (R)-THIQ-methanol could include:

- Receptors: Dopamine, serotonin, and adrenergic receptors are common targets for THIQ-based compounds.^[9]
- Enzymes: Enzymes such as monoamine oxidase (MAO) have been shown to be inhibited by certain THIQ derivatives.

- Ion Channels: Various ion channels can be modulated by molecules containing the THIQ scaffold.[10]

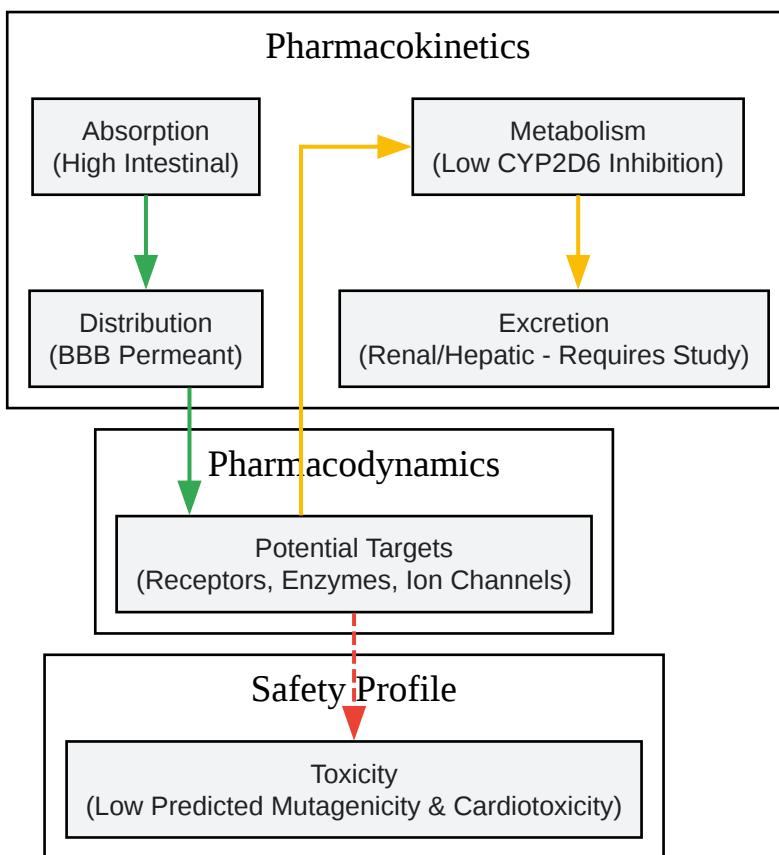
In Silico ADMET Prediction

To assess the drug-likeness of (R)-THIQ-methanol, an in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed.

Table 2: Predicted ADMET Properties of (R)-THIQ-Methanol

Parameter	Predicted Value	Interpretation
Human Intestinal Absorption	High	Good potential for oral absorption.
Blood-Brain Barrier Permeation	Yes	Likely to cross the blood-brain barrier.
CYP450 2D6 Inhibitor	No	Low potential for drug-drug interactions via this pathway.
Log P (Lipophilicity)	1.5 - 2.5	Optimal range for drug-likeness.
Ames Toxicity	Non-mutagenic	Low probability of being a mutagen.
hERG I Inhibitor	No	Low risk of cardiotoxicity.

These predictions suggest that (R)-THIQ-methanol possesses a favorable pharmacokinetic and safety profile, making it an interesting candidate for further investigation in drug discovery programs.

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Caption: Predicted ADMET and pharmacodynamic profile of (R)-THIQ-methanol.

Conclusion

(R)-THIQ-methanol is a chiral molecule of significant interest due to its core tetrahydroisoquinoline structure, a scaffold prevalent in numerous biologically active compounds. While detailed experimental data for this specific enantiomer is limited, this guide provides a comprehensive overview based on available information for related compounds and *in silico* predictions. Its favorable predicted ADMET profile suggests its potential as a building block or lead compound in drug discovery. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its therapeutic potential.

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